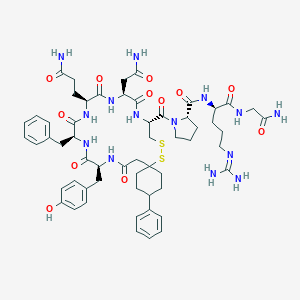

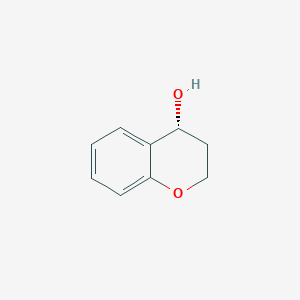

(4R)-3,4-dihydro-2H-1-benzopyran-4-ol

Overview

Description

Synthesis Analysis

The synthesis of derivatives similar to (4R)-3,4-dihydro-2H-1-benzopyran-4-ol , such as 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols , has been explored for their antihypertensive activity, revealing the significance of specific substituents for optimum activity (Cassidy et al., 1992). Furthermore, synthesis methods involving palladium-catalysed oxidative carbonylation of alkynyl compounds have been reported, indicating a diverse approach to the synthesis of benzopyran derivatives (Bacchi et al., 2004).

Molecular Structure Analysis

The molecular structure of This compound derivatives has been analyzed, revealing strong axial preference in substituents and detailed crystalline structures through X-ray diffraction, highlighting the intricate molecular geometry and intermolecular interactions within these compounds (Sipilä & Kansikas, 2002).

Chemical Reactions and Properties

The chemical reactivity of benzopyran derivatives includes electrophilic cyclization and reactions with various nucleophiles, showcasing the compound's versatility in forming diverse chemical structures under different conditions (Worlikar et al., 2007).

Physical Properties Analysis

The physical properties, including crystal structure and thermal stability, of benzopyran derivatives have been extensively studied, providing insight into the compound's solid-state characteristics and potential for material science applications (Valente et al., 1987).

Chemical Properties Analysis

The chemical properties of This compound and related compounds, such as their ability to participate in multicomponent reactions and their potential as catalysts in synthetic organic chemistry, have been demonstrated. These studies underline the compound's utility in facilitating various chemical transformations and its potential in drug synthesis and organic chemistry (Khazaei et al., 2015).

Scientific Research Applications

Natural Products Discovery

Benzopyran derivatives, including those structurally related to (4R)-3,4-dihydro-2H-1-benzopyran-4-ol, have been identified in natural sources like mangrove endophytic fungi. These compounds exhibit diverse biological activities, highlighting their potential in drug discovery and development. For instance, benzopyran derivatives isolated from Penicillium citrinum showed moderate inhibitory effects on LPS-induced NO production in cells, indicating potential anti-inflammatory properties (Yang et al., 2020).

Synthesis and Structural Analysis

Research has focused on the synthesis and structural elucidation of benzopyran derivatives, offering insights into their chemical behaviors and interactions. The synthesis and crystal structure of specific benzopyran derivatives have been reported, contributing to the understanding of their chemical properties and potential applications (Sipilä & Kansikas, 2002).

Biological Activities

Benzopyran derivatives have been evaluated for various biological activities, including antibacterial properties. For example, a study on compounds from Penicillium citrinum isolated from mangroves found that certain benzopyran derivatives exhibited potent inhibitory activity against bacterial strains, suggesting potential for antibiotic development (Zheng et al., 2016).

Chemical Synthesis Advances

Advances in the chemical synthesis of benzopyran derivatives, including enantiopure quinones related to aphid insect pigments, demonstrate the versatility and potential of these compounds in organic chemistry and material science (Birkbeck et al., 2004).

Catalytic Applications

Benzopyran derivatives have also been used as substrates in catalytic reactions, highlighting their utility in green chemistry and synthesis. For instance, the use of TiO2 nanoparticles-coated carbon nanotubes as catalysts for the synthesis of benzopyrano[b]benzopyranones and xanthenols in water showcases innovative approaches to heterocyclic compound synthesis (Abdolmohammadi, 2018).

Mechanism of Action

Target of Action

It’s known that this compound is a significant structural entity in a large class of medicinal compounds .

Mode of Action

For instance, the biotransformation of 4-chromanol using Italian parsley (Petroselinum neapolitanum) callus or soybean (Glycine max) callus as biocatalysts yielded 4-chromanone . The oxidation reaction continued to progress, albeit very gradually, until day 20 .

Biochemical Pathways

For instance, the biotransformation of 4-chromanol using Italian parsley (Petroselinum neapolitanum) callus or soybean (Glycine max) callus as biocatalysts yielded 4-chromanone . This suggests that the compound may be involved in oxidation reactions in the cell.

Pharmacokinetics

It’s known that the compound undergoes biotransformation reactions, which could potentially impact its bioavailability .

Result of Action

It’s known that the compound undergoes biotransformation reactions, which could potentially lead to various downstream effects .

Action Environment

It’s known that the compound undergoes biotransformation reactions, which could potentially be influenced by various environmental factors .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4R)-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSHXMOLUWTMGP-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC=C2[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317021 | |

| Record name | (R)-4-Chromanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120523-16-2 | |

| Record name | (R)-4-Chromanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120523-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-4-Chromanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)

![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)

![[4-[[5-(Carboxymethyl)-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B43806.png)